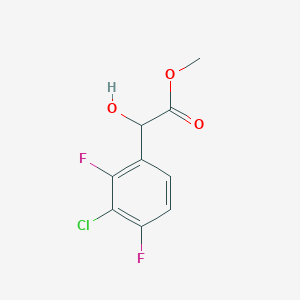
Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate: is an organic compound with a molecular formula of C9H8ClF2O3 It is a derivative of phenylacetate, characterized by the presence of chloro and difluoro substituents on the phenyl ring, and a hydroxyl group on the acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-chloro-2,4-difluoroaniline.
Step 1: The aniline derivative undergoes diazotization followed by Sandmeyer reaction to introduce the chloro group, forming 3-chloro-2,4-difluorobenzene.
Step 2: The benzene derivative is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to form 2-(3-chloro-2,4-difluorophenyl)acetophenone.
Step 3: The acetophenone is oxidized using a suitable oxidizing agent such as potassium permanganate to yield 2-(3-chloro-2,4-difluorophenyl)acetic acid.
Step 4: Finally, esterification of the acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid produces methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products:
Oxidation: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetate.
Reduction: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its biological activity related to the chloro and fluoro substituents.
Biochemical Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.
Industry:
Materials Science:
Mécanisme D'action
The mechanism of action of methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is not well-documented. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The chloro and fluoro substituents may enhance binding affinity to specific molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
- Methyl 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetate
- Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyethanol
- 3-Chloro-2,4-difluorophenylacetic acid
Uniqueness: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is unique due to the combination of chloro and difluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-9(14)8(13)4-2-3-5(11)6(10)7(4)12/h2-3,8,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLDJKDBVQBKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
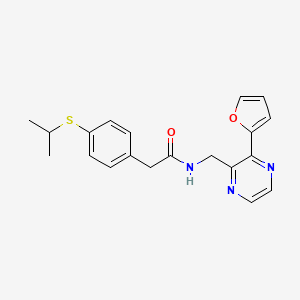
![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)


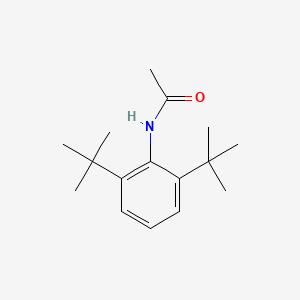
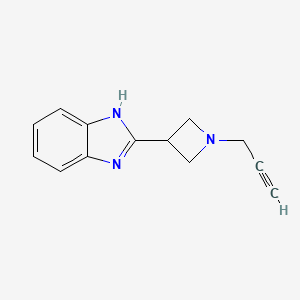
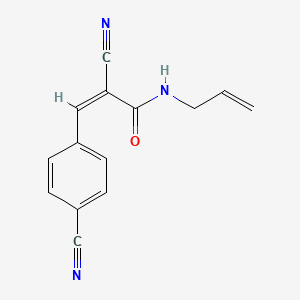
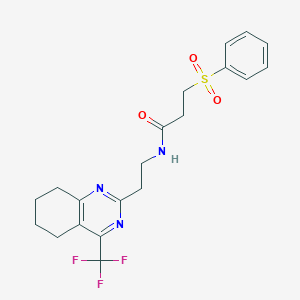
![1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2369076.png)
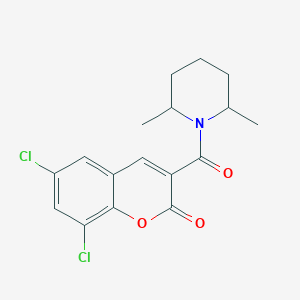
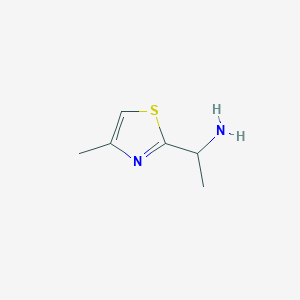
![N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2369083.png)
